molecular formula C11H9N3 B029998 9H-Pyrido[2,3-b]indol-4-amine CAS No. 25208-34-8

9H-Pyrido[2,3-b]indol-4-amine

Cat. No.: B029998
CAS No.: 25208-34-8
M. Wt: 183.21 g/mol
InChI Key: KDEXDIOVHDTJQK-UHFFFAOYSA-N
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Description

9H-Pyrido[2,3-b]indol-4-amine: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused pyridine and indole ring system, making it a unique structure with potential biological and chemical applications.

Mechanism of Action

Target of Action

9H-Pyrido[2,3-b]indol-4-amine, also known as 2-Amino-9H-pyrido[2,3-b]indole, has been identified as a potential inhibitor of several protein kinases . The primary targets of this compound include CK1 and DYRK1A . These kinases play crucial roles in various cellular processes, including cell cycle regulation and signal transduction .

Mode of Action

The compound interacts with its targets (CK1 and DYRK1A) by inhibiting their activity . This inhibition likely occurs through the compound binding to the active site of these kinases, preventing them from phosphorylating their respective substrates . The exact nature of this interaction and the resulting changes in the kinases’ function are still under investigation.

Biochemical Pathways

The inhibition of CK1 and DYRK1A by this compound can affect several biochemical pathways. Both of these kinases are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction . By inhibiting these kinases, the compound can potentially disrupt these processes, leading to various downstream effects.

Pharmacokinetics

It is known that the compound is a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein . Inside the body, it is metabolized to intermediates that react with DNA

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of CK1 and DYRK1A. By inhibiting these kinases, the compound can disrupt various cellular processes, potentially leading to cell cycle arrest or altered signal transduction . Additionally, the compound’s metabolites can form covalent DNA adducts, which may lead to DNA damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is generated by the combustion of tobacco or by pyrolysis of protein , suggesting that its presence and activity may be influenced by factors such as smoking and diet. Additionally, the compound’s activity may be affected by the cellular environment, including the presence of other molecules that can interact with the compound or its target kinases

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[2,3-b]indol-4-amine typically involves multicomponent reactions. One common method includes the cyclocondensation of indole derivatives with appropriate aldehydes and amines under acidic or basic conditions. For example, the reaction of indole-3-carboxaldehyde with benzaldehyde and ammonium iodide in the presence of iodine as a catalyst under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens and sulfonyl chlorides are frequently used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: 9H-Pyrido[2,3-b]indol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .

Biology and Medicine: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties. It is being studied for its potential use in treating diseases such as cancer and viral infections .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Comparison with Similar Compounds

  • 9H-Pyrimido[5,4-b]indol-4-amine
  • 9H-Pyrimido[4,5-b]indol-4-amine

Comparison: While these compounds share a similar core structure, 9H-Pyrido[2,3-b]indol-4-amine is unique due to its specific ring fusion pattern and the presence of an amine group at the 4-position. This structural difference can lead to variations in biological activity and chemical reactivity .

Properties

IUPAC Name

9H-pyrido[2,3-b]indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEXDIOVHDTJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595968
Record name 9H-Pyrido[2,3-b]indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25208-34-8
Record name 9H-Pyrido[2,3-b]indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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